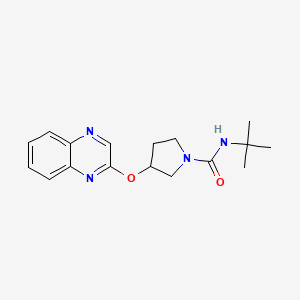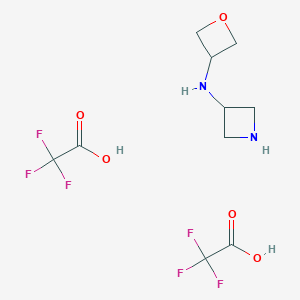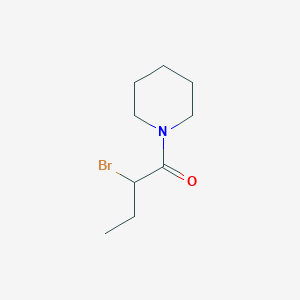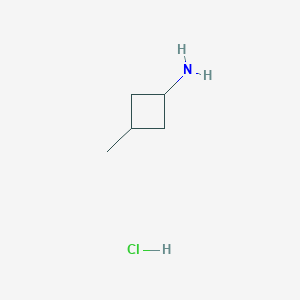
1-(3-phényl-1H-pyrazol-4-yl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole is a heterocyclic compound that combines the structural features of both pyrazole and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, material science, and agrochemicals. The presence of both pyrazole and triazole moieties in its structure imparts unique chemical and biological properties.
Applications De Recherche Scientifique
1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to inhibit specific enzymes and receptors makes it a promising candidate for drug development.
Material Science: The compound’s unique electronic properties are explored for use in organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: It is investigated for its potential as a pesticide or herbicide due to its ability to disrupt specific biological pathways in pests and weeds.
Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
Target of Action
Similar compounds have been found to target enzymes like aurora-a kinase and COX-2 . These enzymes play crucial roles in cell division and inflammation, respectively .
Mode of Action
Similar compounds have been found to inhibit the activity of their target enzymes . This inhibition can lead to changes in cellular processes such as cell division and inflammation .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell division and inflammation . The downstream effects of these pathway alterations can include changes in cell growth and immune response .
Result of Action
Similar compounds have been found to exhibit cytotoxic effects in certain cancer cell lines . This suggests that 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole may also have potential anticancer effects.
Analyse Biochimique
Biochemical Properties
1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as Aurora-A kinase, which is involved in cell division and has been targeted for cancer therapy . The compound binds to the active site of Aurora-A kinase, inhibiting its activity and thereby affecting cell proliferation. Additionally, 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole interacts with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. The compound can alter gene expression, leading to changes in the production of proteins that regulate cell growth and survival. In cancer cells, 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole has demonstrated cytotoxic effects, reducing cell viability and inducing programmed cell death .
Molecular Mechanism
At the molecular level, 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole exerts its effects through specific binding interactions with target biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, such as Aurora-A kinase, where it forms stable complexes that inhibit enzyme activity . This inhibition can lead to downstream effects on cellular processes, including the disruption of cell division and the induction of apoptosis. Additionally, 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and reduce tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole is involved in several metabolic pathways, primarily through its interactions with enzymes involved in drug metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and contribute to the overall pharmacological profile of the compound. Additionally, 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole can affect metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
Within cells and tissues, 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, influencing its localization and activity. For example, it may be transported into the nucleus, where it can interact with nuclear proteins and affect gene expression. The distribution of the compound within tissues can also impact its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Formation of the Triazole Ring: The triazole ring is usually formed by the cyclization of hydrazides with triethyl orthoformate.
Coupling of Pyrazole and Triazole Rings: The final step involves the coupling of the pre-formed pyrazole and triazole rings under acidic or basic conditions to yield the target compound.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions.
Comparaison Avec Des Composés Similaires
1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole can be compared with other similar compounds such as:
1-(3-phenyl-1H-pyrazol-4-yl)-1H-imidazole: This compound has an imidazole ring instead of a triazole ring, which may result in different chemical and biological properties.
1-(3-phenyl-1H-pyrazol-4-yl)-1H-tetrazole: The presence of a tetrazole ring can impart different electronic properties and reactivity compared to the triazole ring.
4-(1-phenyl-1H-pyrazol-4-yl)pyridine: This compound contains a pyridine ring, which can influence its binding affinity and selectivity towards specific targets.
The uniqueness of 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole lies in its combination of pyrazole and triazole rings, which provides a versatile scaffold for the development of new compounds with diverse applications.
Propriétés
IUPAC Name |
1-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-2-4-9(5-3-1)11-10(6-13-15-11)16-8-12-7-14-16/h1-8H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANCTKSZNAKJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B2551758.png)


![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2551762.png)
![N-(2-chlorobenzyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2551763.png)

![1,6,7-trimethyl-3-(3-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2551766.png)
![4-[(2,3-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2551767.png)

![Methyl thieno[3,2-C]pyridine-4-carboxylate](/img/structure/B2551775.png)
![{2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B2551776.png)
![N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2551778.png)
![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2551780.png)

